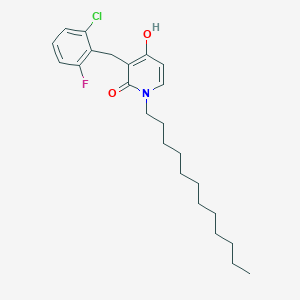

3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone

Description

3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone is a pyridinone derivative characterized by:

- A 2-chloro-6-fluorobenzyl group at position 3, contributing halogen-mediated electronic effects and steric bulk.

- A hydroxyl group at position 4, enabling hydrogen bonding and acidity (pKa ~6–8 typical for pyridinones).

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-1-dodecyl-4-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClFNO2/c1-2-3-4-5-6-7-8-9-10-11-16-27-17-15-23(28)20(24(27)29)18-19-21(25)13-12-14-22(19)26/h12-15,17,28H,2-11,16,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESUQIUNIXZQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the core pyridinone structure. The chloro-fluoro benzyl group and dodecyl chain are then introduced through subsequent reactions.

Core Pyridinone Synthesis: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or β-keto esters.

Introduction of Chloro-Fluoro Benzyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluoro benzyl halide reacts with the pyridinone core.

Attachment of Dodecyl Chain: The dodecyl chain can be introduced through a coupling reaction, such as a nucleophilic substitution or a coupling reaction like the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group on the pyridinone ring can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The pyridinone ring can be reduced to form a pyridine derivative.

Substitution Reactions: The chloro-fluoro benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution Reactions: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyridone derivatives, such as pyridine-2,6-dicarboxylic acid.

Reduction Products: Pyridine derivatives, such as 2,6-dihydroxypyridine.

Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: The compound's properties may be exploited in the creation of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyridinone Derivatives

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity: The dodecyl chain in the target compound significantly increases LogP compared to analogs with shorter or polar substituents (e.g., morpholinopropyl, tetrahydrofuranylmethyl). This suggests superior membrane penetration but poor aqueous solubility.

- Solubility : Analogs with polar groups (e.g., morpholine, tetrahydrofuran) exhibit better solubility in polar solvents, whereas the dodecyl derivative is likely restricted to lipidic environments.

- Steric Effects : The dodecyl chain may hinder interactions with sterically sensitive targets compared to smaller substituents like propargyl or methyl.

Biological Activity

3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone (CAS No. 477860-64-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C24H33ClFNO2

- Molecular Weight : 421.98 g/mol

- Boiling Point : Approximately 537.9 °C (predicted)

- Density : 1.138 g/cm³ (predicted)

- pKa : 4.50 (predicted)

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the pyridinone core followed by the introduction of the dodecyl and chlorofluorobenzyl groups. The synthetic route may include reactions such as alkylation and halogenation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridinones have shown potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism often involves interference with DNA synthesis or repair pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against bacterial strains. A study highlighted that certain derivatives within this chemical class exhibited moderate to strong inhibition against Chlamydia trachomatis, indicating potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation.

- Cell Membrane Interaction : The long dodecyl chain may facilitate membrane penetration, enhancing bioavailability and interaction with cellular components.

Case Studies

Q & A

Q. What synthetic strategies are employed for preparing 3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step reactions. For structurally related pyridinones, a common approach includes:

- Step 1: Alkylation of a pyridinone precursor (e.g., imidazolidine-2,4-dione) with 2-chloro-6-fluorobenzyl chloride under basic conditions to introduce the benzyl substituent .

- Step 2: Thionation using Lawesson’s reagent to convert carbonyl groups to thioamides, confirmed via mass spectrometry (e.g., m/z shift from 243.035 to 259.013) .

- Step 3: Introduction of the dodecyl chain via alkylation or Michael addition, optimized under reflux conditions in anhydrous solvents (e.g., dioxane) .

Characterization: - 1H NMR/IR : Verify substituent positions (e.g., aromatic protons, hydroxy group).

- Mass Spectrometry : Confirm molecular weight and sulfur substitution .

Q. How do structural features (e.g., dodecyl chain, chloro-fluorobenzyl group) influence physicochemical properties?

Methodological Answer:

- Dodecyl Chain : Enhances lipophilicity, affecting solubility in organic solvents (e.g., dichloromethane) and membrane permeability in biological assays. Compare with analogs like 6-(11-hydroxydodecyl)-4(1H)-pyridinone to assess hydroxylation effects on hydrophilicity .

- Chloro-Fluorobenzyl Group : Electron-withdrawing substituents stabilize the pyridinone ring and influence π-π stacking in crystallography studies. Fluorine’s electronegativity may enhance metabolic stability .

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-UV/ELSD : Quantify purity (>95% threshold for biological testing).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability of the dodecyl chain .

- pH-Dependent Solubility Tests : Measure solubility in buffered solutions (e.g., ammonium acetate pH 6.5) to guide formulation .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale research applications?

Methodological Answer:

- Reaction Optimization : Use design of experiments (DoE) to test variables:

- Temperature : Prolonged reflux (24+ hours) improves thionation efficiency .

- Catalyst Screening : Evaluate alternatives to Lawesson’s reagent (e.g., P4S10) for cost-effectiveness.

- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the dodecyl derivative .

Q. What mechanistic hypotheses exist for this compound’s biological activity, and how can they be tested?

Methodological Answer:

- Hypothesis 1 : Inhibition of metalloenzymes (e.g., HDACs or kinases) via chelation by the 4-hydroxypyridinone moiety.

- Validation : Enzyme inhibition assays with recombinant proteins (IC50 determination) .

- Hypothesis 2 : Antioxidant activity via radical scavenging (hydroxy group).

- Validation : DPPH/ABTS assays under controlled pH .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

- Case Study : If cytotoxicity varies between cell lines:

- Dose-Response Curves : Confirm IC50 reproducibility across 3+ independent experiments.

- Metabolic Stability : Test compound degradation in cell media (LC-MS monitoring) .

- Off-Target Screening : Use proteome profiling to identify non-specific binding .

Q. What strategies address solubility challenges in in vivo studies?

Methodological Answer:

- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce phosphate groups at the hydroxy position for aqueous solubility .

Q. How do structural modifications impact structure-activity relationships (SAR)?

Methodological Answer:

Q. What environmental safety protocols are recommended for lab-scale use?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.